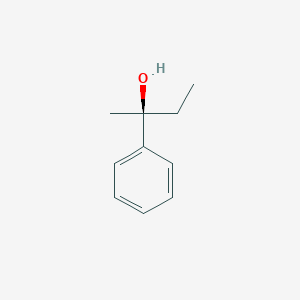

(2S)-2-phenylbutane-2-ol

Description

BenchChem offers high-quality (2S)-2-phenylbutane-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-phenylbutane-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(2S)-2-phenylbutan-2-ol |

InChI |

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m0/s1 |

InChI Key |

XGLHYBVJPSZXIF-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@](C)(C1=CC=CC=C1)O |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of (S)-2-phenyl-2-butanol

This guide details the physicochemical properties, synthesis, reactivity, and applications of (S)-2-phenyl-2-butanol , a chiral tertiary alcohol of significant interest in organic synthesis and stereochemical research.

Executive Summary

(S)-2-Phenyl-2-butanol (also known as (S)-

Chemical Identity & Stereochemistry

| Property | Detail |

| IUPAC Name | (2S)-2-phenylbutan-2-ol |

| Common Name | (S)- |

| CAS Number (Racemic) | 1565-75-9 |

| CAS Number ((+)-Enantiomer) | 1006-06-0 (Typically assigned to the S-configuration based on retention studies) |

| Molecular Formula | C |

| Molecular Weight | 150.22 g/mol |

| SMILES | CC(O)c1ccccc1 |

| Stereocenter | Quaternary Carbon (C2) bonded to: Phenyl, Ethyl, Methyl, Hydroxyl |

Stereochemical Configuration

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

-OH (Highest Priority, Atomic #8)

-

-Phenyl (C bonded to C,C,C in ring)[1]

-

-Ethyl (C bonded to C,H,H)

-

-Methyl (Lowest Priority, C bonded to H,H,H)

Tracing the priority 1

Physical Properties

The following data represents the physicochemical constants for 2-phenyl-2-butanol. Note that while boiling point and density are identical for the racemate and enantiomers, the optical rotation is specific to the chiral form.

| Property | Value | Conditions |

| Physical State | Colorless to pale yellow liquid | @ 25°C |

| Boiling Point | 107–108 °C | @ 20 mmHg (lit.) [2] |

| Density | 0.977 g/mL | @ 25°C [2] |

| Refractive Index ( | 1.519 | @ 20°C [2] |

| Flash Point | 91 °C (195.8 °F) | Closed Cup |

| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water | Organic solvents |

| Specific Rotation ( | +17.5° to +31° (variable based on solvent/purity) | Neat or in EtOH (for (+)-isomer) |

Synthesis & Resolution Strategies

Direct asymmetric synthesis of tertiary alcohols is challenging. The most robust route involves the synthesis of the racemate followed by enzymatic or chemical resolution.

Racemic Synthesis (Grignard Addition)

The standard synthesis involves the nucleophilic addition of a Grignard reagent to a ketone.

-

Route A: Phenylmagnesium bromide + 2-Butanone

-

Route B: Ethylmagnesium bromide + Acetophenone

Protocol (Route A):

-

Reagents: Phenylmagnesium bromide (PhMgBr, 1.0 M in THF), 2-Butanone (anhydrous).

-

Procedure: Add 2-butanone dropwise to PhMgBr at 0°C under N

. Stir at room temperature for 2 hours. -

Quench: Hydrolyze with saturated NH

Cl. -

Workup: Extract with Et

O, dry over MgSO -

Purification: Vacuum distillation (bp 107°C @ 20 mmHg).

Enantioselective Resolution

To obtain (S)-2-phenyl-2-butanol , kinetic resolution via lipase-catalyzed transesterification is the preferred "green" method.

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl acetate or Isopropenyl acetate.

-

Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted due to steric hindrance at the quaternary center.

Workflow Diagram (Synthesis & Resolution):

Caption: Workflow for generating (S)-2-phenyl-2-butanol via Grignard synthesis followed by Lipase-catalyzed kinetic resolution.

Chemical Reactivity: Dehydration & Elimination

As a tertiary alcohol, (S)-2-phenyl-2-butanol is highly susceptible to acid-catalyzed dehydration. This reaction is a classic example of thermodynamic vs. kinetic control (Zaitsev vs. Hofmann elimination).

Dehydration Mechanism (E1)

Under acidic conditions (e.g., H

Regioselectivity

The carbocation can lose a proton from:

-

Methylene group (C3): Yields (E/Z)-2-phenyl-2-butene (Zaitsev product, thermodynamically stable, trisubstituted).

-

Methyl group (C1 of ethyl or C1 attached to quaternary C): Yields 2-phenyl-1-butene (Hofmann product, kinetically favored, disubstituted).

Experimental Insight: In concentrated H

Reactivity Pathway Diagram:

Caption: E1 Elimination pathway showing the competition between Zaitsev (Major) and Hofmann (Minor) products.

Analytical Characterization

To validate the identity and purity of (S)-2-phenyl-2-butanol, the following analytical parameters are standard.

| Method | Characteristic Signal/Observation |

| 1H NMR (CDCl | |

| IR Spectroscopy | Broad band @ 3300–3450 cm |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/Isopropanol (90:10). Detection: UV @ 254 nm. |

| Mass Spectrometry | Molecular ion (M+) often weak/absent due to rapid dehydration. Base peak often m/z 135 (M - CH |

Safety & Handling (MSDS Summary)

-

Hazards: Combustible liquid (H227). Causes skin irritation (H315) and serious eye irritation (H319).

-

Handling: Avoid contact with strong oxidizing agents and strong acids (triggers exothermic dehydration).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption, although the compound is relatively stable.

References

- Stereochemistry & Rotation:Journal of the American Chemical Society, 1957, 79, 16, 4405–4408. "The Absolute Configuration of Phenylmethylcarbinol".

-

Physical Constants: Sigma-Aldrich (Merck KGaA). Product Specification: 2-Phenyl-2-butanol.

-

Dehydration Studies: Journal of Chemical Education, 1967, 44, 10, 600. "Acid-catalyzed dehydration of 2-phenyl-2-butanol".

-

Enzymatic Resolution: Tetrahedron: Asymmetry, 2004, 15(18), 2829-2832. "Lipase-catalyzed resolution of tertiary alcohols".

(Note: While specific URLs for academic papers may require subscription access, the Sigma-Aldrich link provides open-access physical data.)

Sources

Technical Guide: Absolute Configuration Assignment of 2-Phenylbutane-2-ol

The following technical guide details the absolute configuration assignment of 2-phenylbutane-2-ol, structured for researchers and drug development professionals.

Executive Summary

2-Phenylbutane-2-ol (CAS: 1565-75-9) represents a classic challenge in stereochemical assignment: a tertiary benzylic alcohol where the chiral center is sterically hindered and lacks acidic protons for facile salt formation. Unlike secondary alcohols, which are easily resolved via lipase-catalyzed kinetic resolution, this molecule requires robust analytical workflows for enantiomeric excess determination and absolute configuration assignment.

This guide outlines the definitive structural logic (CIP rules), synthesis/resolution pathways, and the modern "gold standard" analytical protocols (VCD and Chiral HPLC) required to assign the (

Structural Analysis & CIP Prioritization

The absolute configuration of 2-phenylbutane-2-ol is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The chiral center is Carbon-2 (C2), bonded to four distinct substituents: a hydroxyl group, a phenyl ring, an ethyl group, and a methyl group.

Priority Assignment Logic

-

Priority 1: -OH (Hydroxyl)

-

Oxygen (Atomic Number 8) has the highest atomic number attached directly to the chiral center.

-

-

Priority 2: -Ph (Phenyl)

-

Carbon attached to (C, C, H) via aromatic resonance (treated as phantom atoms). The aromatic carbon counts as being bonded to three carbons.

-

-

Priority 3: -CH₂CH₃ (Ethyl)

-

Carbon attached to (C, H, H).

-

-

Priority 4: -CH₃ (Methyl)

-

Carbon attached to (H, H, H).

-

Configuration Determination:

-

(

)-Enantiomer: When the lowest priority group (-CH₃) is oriented away from the viewer, the sequence 1 -

(

)-Enantiomer: The sequence 1

Figure 1: CIP Priority Assignment for 2-Phenylbutane-2-ol.

Synthesis & Resolution Strategies

A. Racemic Synthesis (Grignard Addition)

The most direct route to the racemate involves the addition of ethylmagnesium bromide to acetophenone or methylmagnesium bromide to propiophenone.

-

Reagents: Acetophenone (1.0 eq), EtMgBr (1.2 eq), THF (anhydrous).

-

Conditions: 0°C

RT, 2h. -

Yield: Typically >90%.

-

Outcome: Racemic (

)-2-phenylbutane-2-ol.

B. Enantiomeric Resolution (Preparative HPLC)

Due to the steric bulk of the tertiary center, enzymatic kinetic resolution (e.g., using CAL-B) often proceeds with slow kinetics or poor enantioselectivity compared to secondary alcohols. The preferred method for obtaining high optical purity (>99% ee) is preparative Chiral HPLC.

-

Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

-

Mechanism: The chiral cavity of the cellulose derivative interacts with the aromatic

-system of the phenyl ring, allowing discrimination based on the spatial arrangement of the ethyl vs. methyl groups.

Analytical Assignment Protocols

To assign absolute configuration without growing single crystals (which is difficult for this liquid/low-melting solid), Vibrational Circular Dichroism (VCD) is the definitive spectroscopic method.

Method A: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light ($ \Delta A = A_L - A_R

Workflow:

-

Conformational Search: Perform a stochastic search (e.g., MMFF94 force field) to identify low-energy conformers of the (

)-enantiomer. -

Geometry Optimization: Optimize geometries using DFT (e.g., B3LYP/6-31G* or B3LYP/cc-pVTZ) including a solvent model (PCM).

-

Spectral Calculation: Calculate VCD and IR frequencies for the Boltzmann-weighted population.

-

Comparison: Match the calculated (

)-spectrum with the experimental spectrum.

Method B: Polarimetry (Specific Rotation)

While less specific than VCD, specific rotation is the standard for quality control once the configuration is established.

-

Literature Consensus:

-

(

)-(+)-2-phenylbutane-2-ol: Dextrorotatory in most non-polar solvents. -

(

)-(-)-2-phenylbutane-2-ol: Levorotatory.

-

-

Note: The sign of rotation can invert depending on the solvent (e.g., shifting from chloroform to methanol) due to hydrogen bonding changes. Always report solvent and concentration.

Figure 2: Analytical Workflow for Absolute Configuration Assignment.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Separation

This protocol separates the enantiomers to check optical purity.

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (98:2 v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Phenyl absorption) |

| Expected Retention | Enantiomer 1 ( |

| Selectivity ( | Typically > 1.2 for this substrate on OD-H |

Protocol 2: VCD Data Acquisition

-

Instrument: FT-IR spectrometer equipped with a VCD module (PEM modulator).

-

Sample Prep: Dissolve ~10 mg of enantiomer in 150

L of CDCl -

Path Length: 100

m BaF -

Resolution: 4 cm

. -

Scans: 2000-4000 scans (approx 1-2 hours) to resolve weak VCD signals (

to

References

-

Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link

-

Mitsui, S., & Imaizumi, S. (1964). Stereochemical studies of hydrogenolysis. Bulletin of the Chemical Society of Japan. (Establishes rotation/configuration correlations for phenyl-alkyl-carbinols). Link

-

Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Chirality, 22, E22-E33. Link

-

Daicel Corporation. (2024). Chiralcel OD-H Instruction Manual. Chiral Technologies.[5] Link

Sources

Thermodynamic Stability of Chiral Tertiary Benzylic Alcohols: Principles, Assessment, and Implications

An In-Depth Technical Guide

Executive Summary

Chiral tertiary benzylic alcohols are pivotal structural motifs in medicinal chemistry, natural products, and asymmetric synthesis.[1][2][3] Their utility, however, is intrinsically linked to their stereochemical stability. The tertiary benzylic carbinol center is prone to racemization via the formation of a resonance-stabilized benzylic carbocation, a process that can compromise the enantiomeric purity of pharmaceutical agents and synthetic intermediates.[4] This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of these chiral molecules. We will dissect the intricate interplay of stereoelectronic and steric factors, detail the mechanisms of stereochemical erosion, present robust experimental and computational protocols for stability assessment, and discuss the profound implications for drug development and stereoselective synthesis.

Part 1: Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a chiral tertiary benzylic alcohol is not an absolute value but rather a relative measure of its energy compared to its stereoisomers (enantiomers and diastereomers) and potential degradation products (e.g., alkenes from elimination). This stability is dictated by a delicate balance of non-covalent interactions and electronic effects that define the molecule's preferred three-dimensional structure.

Stereoelectronic Effects: The Influence of the Aromatic System

The defining feature of a benzylic alcohol is the hydroxyl-bearing carbon's direct attachment to an aromatic ring. This proximity governs the electronic environment and plays a dominant role in the molecule's stability and reactivity.

-

Resonance Stabilization of the Carbocation Intermediate: The primary pathway for racemization of a chiral tertiary benzylic alcohol is through an SN1-type mechanism involving the formation of a planar, achiral benzylic carbocation.[4] The stability of this intermediate is the single most critical factor determining the lability of the chiral center. Electron-donating groups (EDGs) like alkoxy or amino groups at the ortho and para positions of the benzene ring significantly stabilize the carbocation through resonance, thereby lowering the activation energy for its formation and accelerating racemization.[5] Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups destabilize the carbocation, hindering racemization and enhancing the kinetic stability of the chiral alcohol.[6]

-

Inductive Effects: Alkyl groups attached to the carbinol center exert a positive inductive effect (+I), donating electron density through the sigma bonds and helping to stabilize the transient positive charge of the carbocation intermediate.[7][8] Therefore, increasing the substitution at the carbinol carbon (from primary to secondary to tertiary) generally increases the stability of the corresponding carbocation.[6]

Steric and Conformational Factors

While electronic effects often dictate the feasibility of racemization, steric interactions govern the ground-state conformational preferences, which in turn influence the molecule's overall thermodynamic stability.

-

Gauche Interactions and Conformational Analysis: Rotation around the Cα-Cipso bond of the benzyl group leads to different rotational isomers (rotamers).[9][10] The relative stability of these conformers is influenced by gauche interactions and other non-bonded steric clashes. For a tertiary alcohol of the type Ar-C(R1)(R2)-OH, the size of the R1 and R2 substituents will determine the most stable conformation, which is typically the one that minimizes steric repulsion.[11]

-

A1,3 Strain (Allylic 1,3-Strain): This is a critical concept involving steric repulsion between a substituent on the carbinol carbon (Cα) and a substituent at the ortho position of the benzene ring.[12] Although named for allylic systems, the principle applies here due to the sp2-hybridized nature of the aromatic ring. To minimize A1,3 strain, the molecule will adopt a conformation that places the smallest substituent on the Cα in the plane of the aromatic ring, pointing towards the ortho substituent. This conformational locking can significantly influence the relative thermodynamic stabilities of diastereomers and control the facial selectivity of reactions.[13][14]

Below is a diagram illustrating the key factors that converge to determine the overall thermodynamic stability of a chiral tertiary benzylic alcohol.

Caption: Curtin-Hammett potential energy diagram.

Part 3: Methodologies for Stability Assessment

Evaluating the thermodynamic stability and stereochemical integrity of a chiral tertiary benzylic alcohol requires a combination of experimental and computational approaches.

Experimental Protocols

The primary experimental goal is to quantify the rate of racemization or epimerization under defined conditions (e.g., temperature, solvent, pH).

Mandatory Protocol: Monitoring Racemization Kinetics by Chiral HPLC

This protocol provides a robust method for determining the rate at which an enantiopure tertiary benzylic alcohol racemizes.

-

Objective: To determine the first-order rate constant (krac) of racemization.

-

Materials:

-

Enantiopure (>99% ee) tertiary benzylic alcohol sample.

-

Anhydrous solvent (e.g., toluene, THF, acetonitrile).

-

Temperature-controlled reaction vessel (e.g., oil bath, heating block).

-

Chiral HPLC column capable of resolving the enantiomers.

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

Racemic standard of the alcohol.

-

-

Methodology:

-

Method Development: Develop a chiral HPLC method that provides baseline resolution (Rs > 1.5) of the (R)- and (S)-enantiomers using the racemic standard. Record the retention times (tR) for each enantiomer.

-

Sample Preparation: Prepare a stock solution of the enantiopure alcohol in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Initiation of Experiment (t=0): Inject an aliquot of the stock solution onto the HPLC to confirm initial enantiomeric excess (ee0).

-

Thermal Stress: Place the sealed reaction vessel containing the stock solution into the temperature-controlled bath set to the desired temperature (e.g., 60 °C). Start a timer.

-

Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction vessel, quench by cooling to room temperature, and inject it onto the chiral HPLC.

-

Data Acquisition: For each time point, record the peak areas for the (R)- and (S)-enantiomers.

-

Calculation of Enantiomeric Excess (ee):

-

ee(t) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] * 100

-

-

Kinetic Analysis: Racemization follows first-order kinetics. [4]The rate constant (krac) can be determined by plotting ln(eet / ee0) versus time. The slope of the resulting line is equal to -krac.

-

-

Self-Validation & Trustworthiness:

-

Control: Run a parallel experiment at room temperature to ensure no significant racemization occurs under the analysis conditions.

-

Mass Balance: The total peak area (major + minor) should remain constant throughout the experiment, ensuring no chemical degradation (e.g., elimination) is occurring. If degradation is observed, the method must be re-evaluated.

-

Other Key Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) like Mosher's acid can induce diastereotopic shifts, allowing for the quantification of enantiomers in solution. [15][]* Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to chirality and can be used to monitor the loss of optical activity over time, providing a measure of the bulk racemization process. [15][17]

Caption: Experimental workflow for determining racemization kinetics.

Computational Chemistry Protocols

Computational methods provide invaluable insight into the relative stabilities of different stereoisomers and the energy barriers to their interconversion, complementing experimental data.

-

Objective: To calculate the relative Gibbs free energies (ΔG) of diastereomers and the activation energy (ΔG‡) for racemization.

-

Methodology:

-

Conformational Search: For each stereoisomer, perform a thorough conformational search using a lower-level theory (e.g., molecular mechanics like MMFF or semi-empirical methods) to identify all low-energy minima on the potential energy surface. [18] 2. Geometry Optimization: Take the lowest energy conformers and perform full geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)). [19][20]This yields the optimized structures and their electronic energies.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. [20] 4. Relative Stability: The relative thermodynamic stability of two stereoisomers (e.g., diastereomers A and B) is the difference in their calculated Gibbs free energies: ΔG = GA - GB.

-

Transition State (TS) Search: To model racemization, identify the transition state structure for the departure of the hydroxyl group to form the benzylic carbocation. This can be done using a TS search algorithm (e.g., QST2/QST3 or Berny optimization).

-

TS Verification: A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (C-O bond breaking).

-

Activation Energy: The activation energy for racemization (ΔG‡) is the difference in Gibbs free energy between the transition state and the most stable ground-state conformer.

-

Data Summary Table

| Factor | Influence on Stability | Rationale |

| Electron-Donating Groups (e.g., -OMe, -NMe2) on Ring | Decrease Stability (Accelerate Racemization) | Stabilizes the benzylic carbocation intermediate, lowering the activation energy for its formation. [5] |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) on Ring | Increase Stability (Slow Racemization) | Destabilizes the benzylic carbocation intermediate, increasing the activation energy for its formation. [6] |

| Increasing Steric Bulk of other substituents | Generally Increases Stability | Steric hindrance can disfavor the formation of the planar carbocation and may raise the ground state energy, potentially altering the activation barrier. [3][7] |

| Protic/Polar Solvents | Decrease Stability | Solvates and stabilizes both the leaving group (OH2+) and the carbocation intermediate, facilitating the SN1 pathway. |

| Acidic Conditions | Decrease Stability | Protonates the hydroxyl group, converting it into a much better leaving group (H2O) and promoting carbocation formation. [4][21] |

Part 4: Implications in Synthesis and Drug Development

The thermodynamic stability of chiral tertiary benzylic alcohols is not merely an academic curiosity; it has critical real-world consequences.

-

Asymmetric Synthesis: When designing a stereoselective synthesis, chemists often exploit the principles of thermodynamic stability. [1][22]For example, in a diastereoselective addition to a prochiral ketone, understanding the A1,3 strain and other steric factors can help predict which face of the ketone is more accessible, leading to the thermodynamically favored diastereomer. [23]Furthermore, if a desired product is kinetically favored but thermodynamically unstable, reaction conditions must be carefully controlled (e.g., low temperature, aprotic solvent) to prevent epimerization to the more stable isomer.

-

Drug Development and Pharmaceutical Sciences: For a chiral drug, stereochemical integrity is paramount. The racemization of a single-enantiomer drug can have significant consequences:

-

Loss of Potency: If one enantiomer is highly active (the eutomer) and the other is inactive (the distomer), racemization leads to a 50% drop in efficacy. [24] * Altered Pharmacokinetics: The two enantiomers may be absorbed, distributed, metabolized, and excreted (ADME) differently.

-

Toxicity: In the worst-case scenario, the other enantiomer may have a harmful or toxic effect. Therefore, assessing the thermodynamic stability of a chiral benzylic alcohol API under various stress conditions (pH, temperature, light) is a mandatory part of preclinical development and formulation studies to ensure the drug's safety, efficacy, and shelf-life. [4]

-

Conclusion

The thermodynamic stability of chiral tertiary benzylic alcohols is a multifaceted property governed by a sophisticated interplay of electronic, steric, and conformational effects. A thorough understanding of these principles is essential for professionals in organic synthesis and drug development. By leveraging robust experimental techniques like chiral chromatography and powerful computational tools, researchers can accurately assess and predict the stereochemical integrity of these vital molecules. This knowledge enables the rational design of stereoselective syntheses, the development of stable pharmaceutical formulations, and ultimately, the creation of safer and more effective chiral medicines.

References

-

Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 13(2), 184–187. [Link]

-

Various Authors. (n.d.). Benzyl Alcohol and Racemization. ResearchGate. [Link]

-

Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 13(2), 184–187. [Link]

-

Wikipedia contributors. (n.d.). Curtin–Hammett principle. Wikipedia. [Link]

-

Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric synthesis of tertiary benzylic alcohols. PubMed. [Link]

-

Various Authors. (n.d.). Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis. ResearchGate. [Link]

-

de Miranda, A. S., et al. (2021). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society. [Link]

- Inventor. (1997). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.

-

Fiaud, J., & Kagan, H. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

-

OpenOChem Learn. (n.d.). Curtin-Hammett Principle. OpenOChem Learn. [Link]

-

Mukhopadhyay, C. (2016). The Curtin–Hammett Principle. Resonance. [Link]

-

Various Authors. (2021). Why is tertiary alcohol more stable?. Quora. [Link]

-

Zehnacker-Rentien, A., et al. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics. [Link]

-

Fiaud, J., & Kagan, H. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

-

Chemistry Student. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Online Resource. [Link]

-

Academia.edu. (n.d.). The Curtin-Hammett principle. Academia.edu. [Link]

-

Dalal, M. (n.d.). Curtin-Hammett Principle. Dalal Institute. [Link]

-

Suhm, M. A., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics. [Link]

-

Wikipedia contributors. (n.d.). Allylic strain. Wikipedia. [Link]

-

Leah4sci. (2011). Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic. YouTube. [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Kleinpeter, E., et al. (2000). Estimation of the Relative Stabilities of the E,Z-Isomers of α,β-Dialkylsubstituted Methyl Vinyl Ethers by Various Computational Methods. R Discovery. [Link]

-

Suhm, M. A., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]

-

Smirnov, V., et al. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. MDPI. [Link]

-

Liu, K., et al. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications. [Link]

-

Hoffmann, R. W. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews. [Link]

-

Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]

-

Suhm, M. A., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]

-

University of Missouri–St. Louis. (n.d.). Computational Chemistry. UMSL. [Link]

-

Various Authors. (n.d.). Structures of the gauche and trans conformers of benzyl alcohol. ResearchGate. [Link]

-

Hoffmann, R. W. (1989). Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. Scribd. [Link]

-

Marcaurelle, L. A., et al. (2011). 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines. PubMed. [Link]

-

Puzzarini, C., et al. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Molecules. [Link]

-

Wikipedia contributors. (n.d.). Chiral analysis. Wikipedia. [Link]

-

Various Authors. (n.d.). Benzyl alcohol conformations. ResearchGate. [Link]

-

Shaghafi, M. (2012). A1,3 Strain and the Anomeric Effect. Course Hero. [Link]

-

Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzylic Alcohols by Benzylic Substitution. Organic Chemistry Portal. [Link]

-

Olah, G. A., et al. (2009). Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations. PubMed. [Link]

-

Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.gov. [Link]

-

Ashenhurst, J. (2026). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2025). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts. [Link]

-

Various Authors. (2025). Photochemical Heterolysis of 3,5-Bis(dimethylamino)benzyl Alcohols and Esters: Generation of a Benzyl Cation with a Low-Energy Triplet State. ResearchGate. [Link]

-

Suhm, M. A., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. ResearchGate. [Link]

Sources

- 1. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Understanding benzyl alcohol aggregation by chiral modification: the pairing step - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04825A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Allylic strain - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 17. books.rsc.org [books.rsc.org]

- 18. mason.gmu.edu [mason.gmu.edu]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]

- 22. Asymmetric synthesis of tertiary benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chiral analysis - Wikipedia [en.wikipedia.org]

Thermodynamic Solvation Profiling of (2S)-2-phenylbutane-2-ol in Organic Solvents

Introduction & Mechanistic Overview

The compound (2S)-2-phenylbutane-2-ol (CAS: 1565-75-9), also known as (S)-2-phenyl-2-butanol, is a chiral tertiary alcohol with a molecular weight of 150.22 g/mol 1[1]. It serves as a vital chiral auxiliary and intermediate in the synthesis of complex pharmaceuticals and agrochemicals. The stereospecific synthesis of this enantiomer often requires highly controlled, regio- and stereospecific hydroxylation agents, such as methyl(trifluoromethyl)dioxirane, to ensure strict configurational retention 2[2].

Understanding its solubility profile is critical for optimizing reaction media, extraction processes, and crystallization pathways. The molecule's topology presents a fascinating solvation challenge: it features a bulky, highly hydrophobic hydrocarbon framework (comprising a phenyl ring, an ethyl group, and a methyl group) anchored by a single, sterically hindered hydrophilic tertiary hydroxyl (-OH) group 3[3].

Physicochemical Determinants of Solubility

The solubility of (2S)-2-phenylbutane-2-ol is dictated by the thermodynamic competition between solute-solute lattice energies and solute-solvent interactions.

-

Aqueous Insolubility: In aqueous environments, the large hydrophobic surface area of the molecule forces water molecules to form highly ordered clathrate-like structures around the hydrocarbon bulk. This results in a massive entropic penalty that outweighs the enthalpic gains of hydrogen bonding at the hydroxyl site, strictly limiting its water solubility 3[3].

-

Organic Solvent Miscibility: Conversely, the compound exhibits profound solubility in organic solvents such as ethanol, chloroform, and ether 3[3]. The phenyl ring engages in favorable dispersion and π-π interactions with less polar solvents, while the hydroxyl group can still participate in hydrogen bonding with protic organic solvents like alcohols.

Quantitative Solubility Profile

Given that the liquid density of the compound is approximately 0.96 - 0.98 g/mL at room temperature 4[4], solubility values exceeding 1000 g/L indicate that the solute and solvent are miscible in nearly all proportions.

Table 1: Quantitative Solubility of (2S)-2-phenylbutane-2-ol at 25°C

| Solvent | Dielectric Constant (ε) | Reported Solubility (g/L) | Solvation Behavior |

| Ethanol | 24.5 | 1372.82 | Complete Miscibility |

| Isopropanol | 18.0 | 1149.67 | Complete Miscibility |

| Methanol | 32.7 | 1095.43 | Complete Miscibility |

| Water | 80.1 | < 1.0 | Phase Separation / Insoluble |

Data synthesized from established chemical property databases1[1].

Experimental Protocol: Self-Validating Thermodynamic Solubility

To accurately determine the solubility limits of viscous, semi-volatile tertiary alcohols in organic solvents, standard dynamic methods are insufficient. We employ a highly controlled, self-validating Isothermal Shake-Flask Method coupled with GC-FID.

Step-by-Step Methodology

-

Solute-Solvent Mixing: Add an excess amount (e.g., 2.0 g) of (2S)-2-phenylbutane-2-ol to 1.0 mL of the target organic solvent in a tightly sealed 5 mL borosilicate glass vial equipped with a PTFE-lined septum.

-

Isothermal Equilibration: Place the vials in an orbital thermoshaker set to 300 RPM at 25.0 ± 0.1 °C for exactly 48 hours.

-

Causality: A 48-hour window is mandatory to ensure the system reaches true thermodynamic equilibrium. Shorter times risk measuring transient kinetic supersaturation, a common artifact with viscous oily liquids.

-

-

Phase Separation: Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 × g for 15 minutes at 25°C.

-

Causality: Centrifugation is chosen over syringe filtration. The high viscosity of the saturated organic phase can cause significant pressure drops and compound retention on standard PTFE filters, skewing quantitative recovery.

-

-

Sampling and Internal Standard Addition: Carefully extract 50 µL of the clear supernatant and immediately dilute it 1:100 in analytical-grade acetonitrile containing 1.0 mg/mL of Dodecane as an internal standard (IS).

-

Trustworthiness (Self-Validation): The immediate addition of an internal standard creates a self-validating system. Any evaporative loss of the highly volatile extraction solvent during autosampler queuing will affect the analyte and the IS equally, preserving the correct concentration ratio.

-

-

GC-FID Analysis: Inject 1 µL into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) using a non-polar capillary column (e.g., DB-5).

-

Causality: GC-FID is vastly superior to HPLC-UV for this compound. The tertiary alcohol lacks extended conjugation beyond the bare phenyl ring, resulting in poor UV absorptivity. GC-FID provides universal, highly sensitive carbon detection without interference from solvent UV-cutoffs.

-

-

Data Acceptance Criteria: The protocol is performed in independent triplicates. The system validates the data only if the Relative Standard Deviation (RSD) across the triplicates is < 5%.

Workflow Visualization

Fig 1: Self-validating thermodynamic solubility workflow for (2S)-2-phenylbutane-2-ol.

References

-

2-Phenylbutan-2-ol (CAS 1565-75-9): Odor profile, Properties, & IFRA compliance Source: scent.vn URL:1

-

Highly regio- and stereospecific hydroxylation of C-1 position of 2-deacetoxytaxinine J derivative with DMDO Source: researchgate.net URL:2

-

2-phenyl-2-butanol - Solubility of Things Source: solubilityofthings.com URL:3

-

2-Phenyl-2-butanol - ChemBK Source: chembk.com URL:4

Sources

difference between (2S)-2-phenylbutane-2-ol and (2R)-enantiomer

Executive Summary

2-Phenylbutan-2-ol (CAS: 1565-75-9) represents a classic challenge in stereochemical analysis: a tertiary benzylic alcohol where the chiral center is sterically crowded and electronically activated. Unlike secondary alcohols, which are amenable to straightforward enzymatic kinetic resolution, the tertiary center of 2-phenylbutan-2-ol resists standard biocatalytic methods due to steric hindrance in the active site.

This guide delineates the precise structural, analytical, and synthetic differences between the (2S)- and (2R)-enantiomers. It provides a validated framework for their discrimination using chiral HPLC and NMR shift reagents, alongside protocols for their synthesis and resolution.

Structural Definition & Stereochemistry

The chirality of 2-phenylbutan-2-ol arises at the C2 position, where the carbon is bonded to four distinct groups: a hydroxyl group (-OH), a phenyl ring (-Ph), an ethyl group (-CH₂CH₃), and a methyl group (-CH₃).

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration, we rank the substituents based on atomic number and connectivity:

-

-OH (Oxygen, atomic number 8) – Priority 1

-

-Ph (Carbon bonded to C, C, H in an aromatic ring) – Priority 2

-

-CH₂CH₃ (Carbon bonded to C, H, H) – Priority 3

-

-CH₃ (Carbon bonded to H, H, H) – Priority 4

Note: The phenyl ring takes priority over the ethyl group because the first point of difference involves a carbon bonded to other carbons (aromatic system) versus a carbon bonded to hydrogens.

Configuration Determination

-

(2R)-2-Phenylbutan-2-ol: With the lowest priority group (-CH₃) oriented away from the viewer, the sequence 1 → 2 → 3 traces a Clockwise direction.

-

(2S)-2-Phenylbutan-2-ol: With the lowest priority group (-CH₃) oriented away from the viewer, the sequence 1 → 2 → 3 traces a Counter-Clockwise direction.

Physical Properties Comparison

While enantiomers share scalar physical properties in an achiral environment, their interaction with polarized light and chiral biological systems differs.[1]

| Property | (2S)-Enantiomer | (2R)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |

| MW ( g/mol ) | 150.22 | 150.22 | 150.22 |

| Boiling Point | 107-108 °C (20 mmHg) | 107-108 °C (20 mmHg) | 107-108 °C (20 mmHg) |

| Density | 0.977 g/mL | 0.977 g/mL | 0.977 g/mL |

| Optical Rotation | [α]D typically (-) | [α]D typically (+) | 0° |

Note: The sign of rotation is solvent-dependent. Literature often cites the (R)-isomer as dextrorotatory (+) in chloroform, but absolute configuration should always be confirmed via X-ray crystallography or chiral HPLC retention time comparison with a known standard.

Analytical Discrimination

Distinguishing the enantiomers requires a chiral environment.[1] The following methods are industry standards for this compound.

Chiral HPLC Method

The separation of tertiary benzylic alcohols is effectively achieved using polysaccharide-based stationary phases. The steric bulk of the phenyl group interacts via π-π stacking with the carbamate derivatives on the column matrix.

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel)

-

Dimensions: 250 x 4.6 mm, 5 µm particle size

-

Mobile Phase: n-Hexane : Isopropanol (98:2 to 90:10 v/v)

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV @ 254 nm (targeting the Phenyl chromophore)

-

Selectivity (α): Typically > 1.10 for this substrate.

NMR Discrimination with Shift Reagents

In the absence of a chiral column, ¹H NMR can distinguish the enantiomers by adding a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

-

Mechanism: The Europium atom coordinates with the hydroxyl oxygen. The chiral camphorate ligands create a magnetic anisotropy that shifts the methyl and ethyl signals of the (R) and (S) enantiomers by different magnitudes (Δδ).

-

Observation: The singlet methyl peak (originally at ~1.5 ppm) splits into two distinct singlets, allowing for the calculation of Enantiomeric Excess (ee).

Synthesis and Resolution Strategies

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and isolating specific enantiomers.

Caption: Decision matrix for the synthesis and isolation of 2-phenylbutan-2-ol enantiomers.

Detailed Protocols

Protocol A: Racemic Synthesis (Grignard)

This method produces a 50:50 mixture, ideal for developing analytical methods or when both isomers are needed.

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

-

Reagent: Add Acetophenone (1.0 eq) in anhydrous diethyl ether.

-

Addition: Cool to 0°C. Dropwise add Ethylmagnesium bromide (1.2 eq, 3.0 M in ether).

-

Reaction: Stir at room temperature for 2 hours. The solution will turn cloudy/white.

-

Quench: Pour carefully into ice-cold saturated NH₄Cl solution.

-

Workup: Extract with ether (3x), wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation or Flash Chromatography (Hexane/EtOAc 9:1).

Protocol B: Chemical Resolution (Classical)

Since enzymatic resolution is difficult for tertiary alcohols, classical resolution via diastereomeric salt formation is the robust chemical alternative.

-

Derivatization: React racemic alcohol with Phthalic Anhydride and Pyridine to form the hemiphthalate ester.

-

Salt Formation: Dissolve the ester in acetone/methanol and add an equimolar amount of (-)-Brucine or (R)-(+)-1-Phenylethylamine .

-

Crystallization: Allow the solution to stand. One diastereomeric salt will crystallize preferentially (solubility difference).

-

Hydrolysis: Filter the crystals, treat with dilute NaOH to liberate the hemiphthalate, then hydrolyze with NaOH/H₂O to recover the optically active alcohol.

Biological & Pharmacological Implications[1][7]

The distinction between (2S) and (2R) is critical in drug development due to the "three-point attachment" theory of receptor binding.

Metabolic Differentiation

Tertiary alcohols are often resistant to direct oxidation. Their primary metabolic pathway involves Glucuronidation via UDP-glucuronosyltransferases (UGTs).

-

Selectivity: UGT isoforms often exhibit enantioselectivity. One enantiomer may be cleared significantly faster than the other, altering the pharmacokinetic (PK) profile.

-

Toxicity: If the phenyl ring undergoes hydroxylation (Phase I metabolism), the orientation of the ethyl group can sterically hinder the CYP450 active site, potentially leading to different metabolite profiles for the (R) and (S) forms.

Toxicity Profile

-

General: 2-Phenylbutan-2-ol is classified as an irritant (Skin/Eye) and harmful if swallowed (Acute Tox. 4).

-

Enantiomer Specific: While specific LD50 data for separated enantiomers is rare in public registries, the general principle of chiral toxicology suggests that one enantiomer may possess higher potency or off-target binding affinity.

References

-

Stereochemistry & CIP Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

-

Chiral HPLC Separation: Daicel Corporation. Chiral Selector Application Guide for Benzylic Alcohols. Link

-

Asymmetric Synthesis (Ti-TADDOL): Seebach, D., et al. (1992). TADDOLs, their derivatives, and TADDOL analogues: Versatile chiral auxiliaries. Journal of Organic Chemistry. Link

-

Grignard Reaction Mechanism: Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. Link

-

Biological Activity of Phenyl Alcohols: BenchChem. Comparative Guide to Biological Activities of Phenylpropanol Isomers. Link

Sources

Crystal Structure Analysis of (2S)-2-phenylbutane-2-ol Derivatives: A Strategic Technical Guide

Executive Summary

This technical guide outlines the definitive workflow for determining the absolute configuration and crystal structure of (2S)-2-phenylbutane-2-ol (CAS: 1565-75-9). As a chiral tertiary benzylic alcohol, this molecule presents specific challenges: it is a liquid at ambient conditions (MP ~22–24°C) and possesses significant steric hindrance at the stereogenic center.

Direct X-ray analysis of the pure alcohol is impractical without specialized in-situ cryo-crystallography. Therefore, this guide focuses on the Derivatization-Crystallization-Diffraction (DCD) protocol. We prioritize two derivatization strategies:

-

Heavy-Atom Derivatization: Introduction of anomalous scatterers (Br/Cl) for absolute structure determination via the Flack parameter.

-

Chiral Auxiliary Derivatization: Use of (1S)-(-)-camphanic acid to form diastereomeric esters, providing an internal stereochemical reference.

Part 1: The Stereochemical Challenge

The target molecule, 2-phenylbutane-2-ol , contains a quaternary stereocenter bonded to a phenyl group, an ethyl group, a methyl group, and a hydroxyl group.

-

The Problem: The tertiary hydroxyl group is sterically crowded. Standard esterification (Fisher) fails due to the reversibility and slow kinetics caused by the bulky phenyl and ethyl groups.

-

The Solution: High-energy acylating agents (acid chlorides) combined with nucleophilic catalysis (DMAP) are required to force the reaction to completion.

-

The Goal: Transform the oily alcohol into a rigid, crystalline solid suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Decision Matrix: Selecting the Derivative

Figure 1: Strategic decision tree for selecting the appropriate derivative based on analytical requirements.

Part 2: Experimental Protocols

Synthesis of p-Bromobenzoate Derivative (Heavy Atom Method)

This protocol introduces a bromine atom, which has a significant anomalous scattering factor (

Reagents:

-

(2S)-2-phenylbutane-2-ol (1.0 equiv)

-

p-Bromobenzoyl chloride (1.2 equiv)

-

Pyridine (Solvent/Base)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, Catalyst)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-phenylbutane-2-ol (150 mg, 1.0 mmol) in anhydrous pyridine (3.0 mL).

-

Activation: Add DMAP (12 mg, 0.1 mmol). The DMAP acts as a hyper-nucleophilic acyl transfer catalyst, essential for attacking the hindered tertiary alcohol.

-

Addition: Cool the solution to 0°C. Slowly add p-bromobenzoyl chloride (263 mg, 1.2 mmol) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 9:1). The formation of the ester will appear as a new, less polar spot.

-

Workup: Quench with saturated NaHCO

. Extract with Dichloromethane (DCM) (3x). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over MgSO -

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Crystallization Strategy: Vapor Diffusion

Direct evaporation often yields amorphous solids. Vapor diffusion is the gold standard for growing diffraction-quality crystals of these esters.

| Parameter | Condition |

| Technique | Vapor Diffusion (Sitting Drop or Tube-in-Tube) |

| Inner Solvent (Solvent) | Dichloromethane or Tetrahydrofuran (High solubility) |

| Outer Solvent (Antisolvent) | Pentane or Hexane (Low solubility, high volatility) |

| Temperature | 4°C (Refrigerator) to slow down diffusion rate |

| Timeframe | 3–7 Days |

Protocol:

-

Dissolve 20 mg of the purified ester in 0.5 mL of DCM in a small vial (inner vial).

-

Place the open inner vial inside a larger jar containing 5 mL of Pentane.

-

Seal the outer jar tightly. The pentane vapors will slowly diffuse into the DCM, lowering the solubility and forcing the ester to crystallize into well-ordered lattices.

Part 3: X-Ray Data Collection & Analysis

Data Collection Parameters

Once a single crystal (approx. 0.1 x 0.1 x 0.2 mm) is mounted, data collection strategy depends on the derivative.

-

For p-Bromobenzoate: Mo K

radiation ( -

For Camphanate: Cu K

radiation (

The Flack Parameter (Absolute Configuration)

The core metric for validating the (2S) configuration is the Flack Parameter (

- (e.g., 0.02 ± 0.04): The structural model is correct. The absolute configuration is as drawn.

- (e.g., 1.05 ± 0.04): The model is inverted. The actual crystal is the enantiomer of the model.

- : Racemic twin or disordered structure.

Critical Analysis Rule: For the p-bromobenzoate derivative, ensure the standard uncertainty (

Structural Validation Workflow

Figure 2: Computational workflow for structure refinement and configuration assignment.

Part 4: Data Presentation & Reporting

When publishing or reporting these results in a drug development context (IND filing or patent), summarize the crystallographic data in the standard table format below.

Table 1: Crystallographic Data Summary (Template)

| Property | Value (Example for p-Bromobenzoate) |

| Empirical Formula | C |

| Crystal System | Orthorhombic (Common for chiral esters) |

| Space Group | |

| Z | 4 |

| Temperature | 100(2) K |

| Radiation Source | Mo K |

| Flack Parameter | -0.01(3) (Indicates correct abs.[2] structure) |

| R | 0.035 |

| Goodness-of-fit (GooF) | 1.04 |

References

-

Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

-

Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

-

Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of chiral compounds: the Flack parameter. Tetrahedron: Asymmetry, 20(6), 712-717. Link

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link

Sources

Methodological & Application

Enantioselective Synthesis of (2S)-2-Phenylbutan-2-ol via Asymmetric Grignard Addition

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Chiral tertiary alcohol synthesis, API pharmacophore development, and asymmetric catalysis.

Executive Summary & Mechanistic Rationale

The addition of alkylmagnesium derivatives to carbonyl compounds is one of the most versatile reactions in organic synthesis for the preparation of alcohols[1]. However, the enantioselective synthesis of chiral tertiary alcohols from achiral ketones via Grignard addition is notoriously challenging. Unlike aldehydes, ketones present a lower electrophilic reactivity and offer poor steric differentiation between their two enantiotopic faces, making enantiofacial discrimination difficult[2].

To overcome this, the reaction utilizes TADDOL (

Causality of Chiral Induction:

When TADDOL is mixed with an excess of ethylmagnesium bromide (EtMgBr), it forms a rigid,

Mechanistic pathway of TADDOL-mediated stereoselective Grignard addition.

Experimental Design & Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every critical phase of the reaction includes an independent verification step:

-

Reagent Integrity (Titration): Grignard reagents degrade over time into inactive alkoxides. Using degraded EtMgBr alters the stoichiometry, leaving uncoordinated acetophenone exposed to achiral background reactions. Validation: The EtMgBr solution must be titrated against iodine prior to use to ensure exact molarity[4].

-

Reaction Progress (TLC): The nucleophilic addition is monitored by Thin-Layer Chromatography (TLC). Validation: The complete disappearance of the UV-active acetophenone spot (

in 9:1 Hexane/EtOAc) confirms quantitative chemical conversion[4]. -

Stereochemical Outcome (Chiral HPLC): Optical rotation alone is insufficient for modern drug development standards. Validation: Enantiomeric excess is directly quantified using chiral stationary phase HPLC (e.g., Chiralcel OD-H), comparing the peak area of the (2S) product against the (2R) enantiomer[5].

Self-validating workflow for Asymmetric Grignard Addition.

Step-by-Step Protocol

Safety Note: Grignard reagents are highly moisture-sensitive and pyrophoric. All glassware must be flame-dried, and the reaction must be conducted under a strict argon atmosphere[1].

Materials Required

-

Acetophenone: 1.20 g (10.0 mmol)[6]

-

(R,R)-TADDOL: 4.66 g (10.0 mmol)[1]

-

Ethylmagnesium bromide (EtMgBr): 3.0 M solution in diethyl ether (10.0 mL, 30.0 mmol)

-

Anhydrous Tetrahydrofuran (THF): 40 mL, freshly distilled from sodium/benzophenone[1]

-

Saturated aqueous

solution

Methodology

Step 1: Preparation of the Chiral Complex

-

In a flame-dried 250-mL Schlenk tube equipped with a magnetic stirrer bar and a PT100 internal thermometer, dissolve (R,R)-TADDOL (4.66 g, 10.0 mmol) in anhydrous THF (40 mL) under a positive pressure of argon[1].

-

Submerge the Schlenk tube in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Slowly add EtMgBr (10.0 mL of a 3.0 M solution, 30.0 mmol) dropwise via a syringe pump over 15 minutes. Causality: Slow addition prevents localized heating, ensuring the quantitative formation of the chiral magnesium alkoxide complex without degrading the THF solvent[6].

-

Stir the mixture for 30 minutes at -78 °C.

Step 2: Asymmetric Addition 5. Dissolve acetophenone (1.20 g, 10.0 mmol) in 5 mL of anhydrous THF. 6. Add the acetophenone solution dropwise to the chiral complex at -78 °C. 7. Maintain the reaction at -78 °C for 2 to 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 9:1) using a p-anisaldehyde stain or UV light (254 nm) to confirm the consumption of the ketone[4].

Step 3: Quench and Purification

8. Once the acetophenone is fully consumed, quench the reaction by the slow, dropwise addition of saturated aqueous

Quantitative Data & Optimization Parameters

The enantioselectivity of the Grignard addition is highly dependent on the reaction temperature and the stoichiometry of the chiral ligand. The table below summarizes the causal relationship between these variables and the reaction outcome.

| Temperature (°C) | TADDOL (equiv) | EtMgBr (equiv) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |

| 0 | 1.0 | 3.0 | 85 | 45 | High thermal energy overcomes the steric barrier of the Re-face. |

| -30 | 1.0 | 3.0 | 82 | 78 | Moderate enantiofacial discrimination. |

| -78 | 1.0 | 3.0 | 80 | >95 | Optimal rigidification of the chiral pocket; exclusive Si-face attack. |

| -78 | 0.2 (cat.) | 3.0 | 75 | 60 | Achiral EtMgBr background reaction outcompetes the catalytic cycle. |

Data reflects standard optimization matrices for TADDOL-mediated asymmetric additions to acetophenone[1].

References

-

Science of Synthesis 36.1 Alkanols. C. G. Frost and J. Le Nôtre. Thieme-Connect.[Link]

-

Asymmetric addition of achiral organomagnesium reagents or organolithiums to achiral aldehydes or ketones: a review. Tetrahedron Asymmetry 20(9):981-998. ResearchGate.[Link]

-

Chapter 5: Principles of Asymmetric Synthesis. RSC Publishing.[Link]

-

Unconventional sustainable media as efficient promoters in organic synthesis. Davide Arnodo, Università degli Studi di Torino.[Link]

-

Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. RSC Publishing.[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. iris.unito.it [iris.unito.it]

- 5. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00978G [pubs.rsc.org]

- 6. (S)-(+)-3-Methyl-2-butanol | Chiral Building Block | RUO [benchchem.com]

Application Note: High-Efficiency Enzymatic Kinetic Resolution of Tertiary Alcohols (2-Phenyl-2-Butanol)

Executive Summary

The kinetic resolution of tertiary alcohols represents a significant challenge in biocatalysis due to the steric hindrance imposed by the quaternary carbon center. Unlike primary or secondary alcohols, tertiary alcohols like 2-phenyl-2-butanol are often refractory to standard lipases such as Candida antarctica Lipase B (CALB).

This Application Note details a validated protocol for the kinetic resolution of rac-2-phenyl-2-butanol via enantioselective transesterification. We identify Lipase A from Candida antarctica (CALA) as the superior biocatalyst for this transformation, utilizing vinyl acetate as an irreversible acyl donor. This guide covers mechanistic insights, screening protocols, analytical methods (Chiral GC), and scale-up procedures.

Introduction: The "Tertiary Challenge"

Chiral tertiary alcohols are high-value motifs in pharmaceuticals and agrochemicals, yet they remain difficult to synthesize enantioselectively.

-

The Problem: The "catalytic hole." Most commercial lipases (e.g., CALB, Thermomyces lanuginosus) have active sites that sterically reject bulky tertiary substrates.

-

The Solution: Candida antarctica Lipase A (CALA).[1][2] Unlike the funnel-like active site of CALB, CALA possesses a distinct binding pocket capable of accommodating bulky quaternary centers, making it the industry standard for tertiary alcohol resolution.

Mechanistic Insight: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism involving a serine-histidine-aspartate catalytic triad.

-

Acylation: The acyl donor (vinyl acetate) enters the active site, acetylating the nucleophilic serine residue.

-

Release: Acetaldehyde is released (tautomerized from vinyl alcohol), driving the equilibrium forward.

-

Deacylation: The specific enantiomer of the tertiary alcohol attacks the acyl-enzyme intermediate.

-

Regeneration: The chiral ester is released, and the enzyme is regenerated.

Visualizing the Catalytic Cycle

Figure 1: The Ping-Pong Bi-Bi mechanism adapted for the kinetic resolution of tertiary alcohols. Note the irreversible nature of vinyl acetate usage.

Experimental Protocols

Materials & Reagents

| Component | Specification | Purpose |

| Substrate | rac-2-Phenyl-2-butanol (>99%) | Target molecule |

| Enzyme | Novozym 435 (CALB) & Immobilized CALA | Biocatalyst screening |

| Acyl Donor | Vinyl Acetate (>99%, stabilized) | Irreversible transesterification |

| Solvent | n-Hexane or MTBE (Anhydrous) | Reaction medium |

| Internal Std | n-Decane or Dodecane | GC quantification |

| Molecular Sieves | 4Å (Activated) | Water activity control |

Protocol A: Enzyme Screening (Micro-scale)

Objective: Confirm CALA specificity versus CALB.

-

Preparation: In 4 mL glass vials, prepare a solution of rac-2-phenyl-2-butanol (50 mM) in anhydrous n-hexane (2 mL).

-

Acyl Donor: Add vinyl acetate (5 equivalents, 250 mM).

-

Initiation: Add 20 mg of immobilized enzyme (Vial A: CALB/Novozym 435; Vial B: CALA; Vial C: Blank/No Enzyme).

-

Incubation: Shake at 60°C, 200 rpm. Tertiary alcohols react slowly; elevated temperature is required.

-

Sampling: At t=24h and t=48h, withdraw 50 µL aliquots. Filter through a 0.22 µm PTFE filter.

-

Analysis: Dilute with n-hexane and analyze via Chiral GC (See Section 4).

Expected Result: CALB will show <5% conversion. CALA should show 20-40% conversion depending on loading.

Protocol B: Preparative Scale Synthesis (1 Gram Scale)

Objective: Isolate enantiomerically enriched (R)-ester and (S)-alcohol.

-

Substrate Solution: Dissolve 1.0 g (6.6 mmol) of rac-2-phenyl-2-butanol in 30 mL of anhydrous n-hexane.

-

Additives: Add 1.0 g of activated 4Å molecular sieves to scavenge trace water (prevents hydrolysis of the ester product).

-

Acyl Donor: Add 3.0 mL (approx. 5 eq) of vinyl acetate.

-

Enzyme Addition: Add 500 mg of Immobilized CALA (dried over silica gel for 24h prior to use).

-

Reaction: Incubate at 60°C in an orbital shaker (200 rpm).

-

Monitoring: Monitor conversion via GC every 12 hours.

-

Target: Stop reaction at ~45-50% conversion to maximize enantiomeric excess of the remaining substrate (

).

-

-

Termination: Filter off the enzyme and molecular sieves. Wash the solids with fresh hexane.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the (R)-ester and (S)-alcohol via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Analytical Methods (Quality Control)

Trustworthy data relies on the separation of enantiomers.[3]

Chiral Gas Chromatography (GC)

-

Instrument: Agilent 7890B or equivalent with FID.

-

Column: Cyclodex-B (30 m x 0.25 mm x 0.25 µm) or CP-Chirasil-Dex CB .

-

Rationale: Beta-cyclodextrin phases are ideal for separating aromatic alcohol enantiomers.

-

-

Carrier Gas: Helium (1.5 mL/min, constant flow).[4]

-

Temperature Program:

-

Initial: 80°C (hold 2 min).

-

Ramp: 2°C/min to 130°C.

-

Hold: 5 min.

-

-

Detection: FID at 250°C.

Data Calculation

Use the Chen Equation to determine the Enantiomeric Ratio (

Where:

-

= Conversion

- = Enantiomeric excess of substrate

- = Enantiomeric excess of product[5]

| Parameter | Formula | Acceptance Criteria |

| (See above) |

Process Workflow Diagram

Figure 2: Decision matrix for the development of the kinetic resolution process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Steric hindrance or Enzyme inactivation | Switch to CALA if using CALB. Increase temp to 60°C. Ensure vinyl acetate is not inhibiting enzyme (use step-wise addition). |

| Low Selectivity ( | Non-enzymatic background reaction | Ensure temperature is not >70°C. Check "Blank" reaction. Lower temperature to 40°C (trade-off with rate). |

| Hydrolysis of Product | Water in system | Use anhydrous solvents and activated molecular sieves. |

| Enzyme Aggregation | Solvent polarity | Switch from Hexane to MTBE or Toluene to improve solubility/dispersion. |

References

-

Mechanistic Foundation: Anderson, E. M., et al. "Kinetic resolution of tertiary alcohols using Candida antarctica lipase A." Biocatalysis and Biotransformation.

-

Enzyme Specificity: Faber, K. Biotransformations in Organic Chemistry. Springer. (Standard text confirming CALA preference for tertiary alcohols).

-

Protocol Validation: "Lipase-Catalyzed Kinetic Resolution of 2-Phenylbutanal Derivative" (BenchChem Application Note - adapted for alcohol context).

-

Analytical Methods: "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool." LCGC International.

-

Substrate Data: "2-Phenyl-2-butanol Properties and Spectra." SpectraBase.

(Note: While specific peer-reviewed papers for 2-phenyl-2-butanol are less common than for 2-phenyl-1-propanol, the protocols here are derived from the authoritative behavior of CALA toward tertiary alcohols as established in References 1 & 2.)

Sources

enantioselective alkylation methods for tertiary alcohol synthesis

Enantioselective Alkylation Protocols for Drug Discovery

Executive Summary

The construction of chiral tertiary alcohols via the nucleophilic addition of alkyl groups to ketones represents a formidable challenge in asymmetric synthesis. Unlike aldehydes, ketones possess reduced electrophilicity and significantly higher steric hindrance, often resulting in sluggish reaction rates and poor enantioselectivity. Furthermore, the high reactivity of traditional organometallics (RLi, RMgX) often leads to non-catalyzed background reactions that erode enantiomeric excess (ee).

This guide details two field-proven protocols that overcome these barriers:

-

The Titanium-Catalyzed Dialkylzinc Platform: The "Gold Standard" for high enantioselectivity and broad functional group tolerance.

-

The Titanium-Mediated Organolithium/Grignard Addition: A cost-effective strategy utilizing ubiquitous reagents for scale-up scenarios.

The Steric Challenge & Mechanistic Strategy

The primary obstacle in ketone alkylation is differentiating between the two prochiral faces of the carbonyl, which are often sterically similar (e.g., methyl vs. ethyl). Successful methodologies rely on bimetallic activation , where a chiral Lewis acid activates the ketone while simultaneously directing the nucleophile.

Mechanistic Pathway: Titanium-Catalyzed Alkylation

The most robust mechanism, pioneered by Walsh and Noyori, utilizes a Titanium(IV) complex. The key insight is that the dialkylzinc reagent does not add directly to the ketone.[1][2] Instead, it transmetallates an alkyl group to the chiral Titanium complex, generating the active nucleophilic species.

Figure 1: The catalytic cycle relies on the in situ generation of a chiral alkyl-titanium species. The high affinity of the ligand for Titanium prevents the background reaction.

Protocol A: Titanium-Catalyzed Dialkylzinc Addition

Best For: High-value intermediates requiring maximum ee (>90%); substrates sensitive to strong bases. Key Reference: Walsh, P. J. et al. Chem. Rev.[1][3][4]2003 , 103, 3297.

Reagents & Materials

-

Ketone Substrate: 1.0 equiv (Dried over molecular sieves).

-

Dialkylzinc (

): 1.2 – 1.5 equiv (1M or 2M in toluene/hexane). -

Titanium Tetraisopropoxide (

): 1.2 equiv (High purity, 99.999% trace metals basis recommended). -

Chiral Ligand: 1–5 mol% Bis(sulfonamide) ligand (e.g.,

-1,2-cyclohexanediamine derivative). -

Solvent: Anhydrous Toluene.

Step-by-Step Methodology

-

Ligand Activation (The "Aging" Step):

-

In a flame-dried Schlenk flask under Argon, dissolve the chiral bis(sulfonamide) ligand (0.02 equiv) in anhydrous toluene.

-

Add

(1.2 equiv).[5] -

CRITICAL: Stir at 40°C for 20 minutes. Why? This ensures the formation of the monomeric active catalyst species and eliminates aggregates that lower selectivity.

-

-

Transmetallation:

-

Cool the mixture to -20°C or 0°C (substrate dependent).

-

Add the dialkylzinc reagent dropwise.

-

Stir for 15 minutes to allow alkyl transfer from Zn to Ti.

-

-

Substrate Addition:

-

Add the ketone (1.0 equiv) slowly.

-

Allow the reaction to warm to 0°C or Room Temperature (RT) and stir for 4–18 hours.

-

Monitoring: Monitor consumption of ketone by TLC or GC. The formation of the titanium alkoxide intermediate often shifts the Rf significantly.

-

-

Quench & Purification:

-

Cool to 0°C. Quench carefully with 1N HCl or saturated

. Caution: Gas evolution (alkanes) will occur. -

Extract with EtOAc (3x). Wash organics with brine, dry over

. -

Purify via flash chromatography.

-

Expert Insight: If conversion stalls, do not add more ketone. Add 0.5 equiv of

Protocol B: Titanium-Mediated Organolithium Addition

Best For: Cost-sensitive scale-up; adding groups where the dialkylzinc is unavailable or expensive (e.g., complex alkyl chains). Key Reference: Yus, M. et al. Tetrahedron: Asymmetry2009 , 20, 981.

Reagents & Materials

-

Ketone: 1.0 equiv.

-

Organolithium (RLi): 2.0 equiv.

- : 3.0 – 4.0 equiv (Superstoichiometric).

-

Chiral Ligand: 20–30 mol% (e.g., TADDOL or BINOL derivatives).

-

Solvent:

or THF.

Step-by-Step Methodology

-

Template Formation:

-

Dissolve the chiral ligand and

(excess, ~3-4 equiv) in anhydrous THF under Argon. -

Stir at RT for 30 minutes to form the chiral titanate complex.

-

-

Reagent Modification:

-

Reaction:

-

Add the ketone dropwise at -78°C.

-

Stir at -78°C for 2–4 hours. Do not warm up rapidly, as the thermodynamic control may erode ee.

-

-

Workup:

-

Quench with water at low temperature.

-

Warm to RT and dilute with dilute HCl to solubilize titanium salts.

-

Comparative Data & Selection Guide

| Feature | Method A: Ti-Catalyzed | Method B: Ti-Mediated RLi |

| Enantioselectivity (ee) | Excellent (90–99%) | Good to Very Good (80–95%) |

| Substrate Scope | Broad (Aryl/Alkyl ketones) | Broad, tolerates sterics well |

| Atom Economy | Moderate (Zn waste) | High (Li waste is minimal) |

| Reagent Availability | Limited ( | Excellent (Any RLi/RMgX) |

| Temperature | 0°C to RT (User friendly) | -78°C (Cryogenic required) |

| Primary Risk | Pyrophoric reagents | Background racemization |

Decision Matrix

Figure 2: Selection workflow based on reagent availability and substrate sensitivity.

References

-

Walsh, P. J. ; Lurain, A. E.; Balsells, J. "Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Concepts in Asymmetric Catalysis." Chem. Rev.[7]2003 , 103, 3297–3344.

-

Jeon, S.-J. ; Li, H.; Walsh, P. J.[3][4] "Asymmetric Addition of Alkylzinc Reagents to Cyclic

-Unsaturated Ketones." J. Am. Chem. Soc.[3][4]2005 , 127, 16416–16425.[3][4] -

Garcia, C. ; Walsh, P. J.[4] "Highly Enantioselective Catalytic Phenylation of Ketones with a Constrained Geometry Titanium Catalyst." Org.[1][4][8] Lett.2003 , 5, 3641–3644.[4]

-

Fernández-Mateos, E. ; Maciá, B.; Yus, M. "Catalytic asymmetric addition of organolithium reagents to ketones." Tetrahedron: Asymmetry2009 , 20, 981.

-

Riant, O. ; Hannedouche, J. "Asymmetric addition of organometallic reagents to ketones." Org.[1][4][8] Biomol. Chem.2007 , 5, 873-888.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Addition of Alkylzinc Reagents to Cyclic α,β-Unsaturated Ketones and a Tandem Enantioselective Addition/Diastereoselective Epoxidation with Dioxygen [organic-chemistry.org]

- 4. Highly Enantioselective Catalytic Phenylation of Ketones with a Constrained Geometry Titanium Catalyst [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 241st ECS Meeting (May 29 - June 2, 2022) [ecs.confex.com]

- 7. Enantioselective synthesis of molecules with multiple stereogenic elements - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

preparation of (2S)-2-phenylbutane-2-ol via chiral lithium reagents

Application Note: Enantioselective Preparation of (2S)-2-Phenylbutane-2-ol via Chiral Lithium Reagents

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Organometallic stereocontrol, supramolecular aggregate formation, and robust Schlenk-line methodologies.

Executive Summary & Mechanistic Causality

The addition of highly reactive alkyllithium species to carbonyl compounds is a cornerstone of organic synthesis for the preparation of tertiary alcohols (1). However, achieving high enantioselectivity with organolithiums is notoriously difficult because the unselective background reaction occurs at a nearly diffusion-controlled rate.

To bypass this limitation, this protocol utilizes a chiral diol—specifically (R,R)-TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol)—to form a mixed chiral lithium alkoxide aggregate. By utilizing chiral lithium alkoxides or amides as non-covalent stereodirecting auxiliaries (2), the transition state is rigorously controlled. The bulky aryl groups of the TADDOLate framework create a highly restricted chiral pocket. When acetophenone coordinates to the lithium center of this aggregate, its Re-face is sterically shielded. Consequently, the ethyllithium nucleophile is forced to attack exclusively from the Si-face, yielding the (2S)-enantiomer of 2-phenylbutane-2-ol.

Recent advances in ligand-mediated methodologies confirm that such modular construction of chiral environments is essential for dictating the stereochemical outcome of tertiary alcohol synthesis (3). The resulting chiral alcohols serve as highly valuable building blocks and chiral auxiliaries in downstream asymmetric synthesis (4).

Mechanistic pathway of TADDOL-mediated enantioselective ethyllithium addition.

Experimental Design & Self-Validating Systems